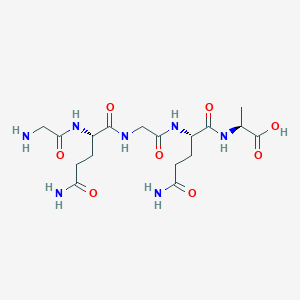![molecular formula C13H17NO4S B12578763 4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid CAS No. 192513-19-2](/img/structure/B12578763.png)
4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid is an organic compound that features a carboxylic acid functional group, an ethylsulfanyl group, and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-(ethylsulfanyl)phenol and butanoic acid derivatives. The key steps include:
Formation of 2-(ethylsulfanyl)phenol: This can be achieved by reacting 2-chlorophenol with ethanethiol in the presence of a base.
Coupling Reaction: The 2-(ethylsulfanyl)phenol is then reacted with a suitable butanoic acid derivative, such as 4-aminobutanoic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or activators.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for specialty chemicals.
作用機序
The mechanism of action of 4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
4-({[2-(Methylsulfanyl)phenoxy]carbonyl}amino)butanoic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)pentanoic acid: Similar structure but with a pentanoic acid backbone instead of butanoic acid.
Uniqueness
The presence of the ethylsulfanyl group in 4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid may impart unique chemical properties, such as increased lipophilicity or altered reactivity compared to its methylsulfanyl analog
特性
CAS番号 |
192513-19-2 |
|---|---|
分子式 |
C13H17NO4S |
分子量 |
283.35 g/mol |
IUPAC名 |
4-[(2-ethylsulfanylphenoxy)carbonylamino]butanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-2-19-11-7-4-3-6-10(11)18-13(17)14-9-5-8-12(15)16/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17)(H,15,16) |
InChIキー |
OUUACFQVEIKQQR-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC=CC=C1OC(=O)NCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12578683.png)

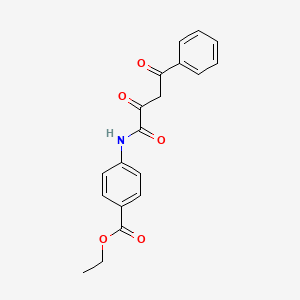
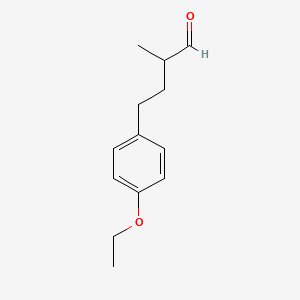
![[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12578719.png)
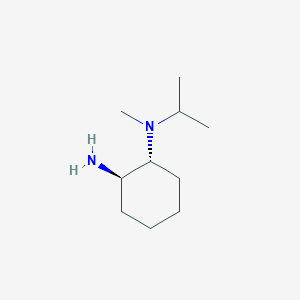
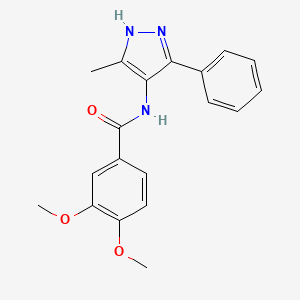
![Benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro-](/img/structure/B12578744.png)
![5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12578745.png)
![1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]-](/img/structure/B12578750.png)

![6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12578753.png)

